5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thieno[2,3-d]pyrimidine core in the structure imparts unique chemical properties, making it a subject of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to target various proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, and their inhibition can lead to various therapeutic effects.
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to their active sites, thereby preventing their normal function . This interaction can lead to changes in cellular signaling pathways, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to affect various signaling pathways associated with their targets, such as the pi3k/akt/mtor pathway, mapk pathway, and others . The inhibition of these pathways can lead to downstream effects such as cell cycle arrest, apoptosis, and reduced cell proliferation.
Pharmacokinetics
One study suggests that similar compounds have a degree of lipophilicity that allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have been shown to have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling pathways.
Biochemical Analysis
Biochemical Properties
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle. Additionally, this compound interacts with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibits cytotoxic activity, leading to cell death . It influences cell signaling pathways by inhibiting CDK2, which results in cell cycle arrest and apoptosis. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates and thereby disrupting the cell cycle. Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and persistent cell cycle arrest. The compound’s stability and efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CDK2 activity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of metabolites that are further conjugated and excreted. The interaction of this compound with these enzymes can affect metabolic flux and alter metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and may be actively transported by specific transporters . Binding proteins within the cytoplasm and nucleus facilitate its localization and accumulation in target sites. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, enhancing its efficacy in inhibiting CDK2 and modulating gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves the condensation of 4-chloroaniline with a thieno[2,3-d]pyrimidine precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol or methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thienopyrimidines.
Scientific Research Applications
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrimido[4,5-d]pyrimidine: Used in medicinal chemistry for its diverse biological activities.
Uniqueness
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a thieno[2,3-d]pyrimidine core and a 4-chlorophenyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c1-18(2)13-12-11(7-19-14(12)17-8-16-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPJELFNUCXJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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